
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, ethyl, and iodophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The cyclopropyl and ethyl groups are introduced through substitution reactions. For instance, cyclopropyl bromide and ethyl iodide can be used as alkylating agents.
Iodination: The iodophenyl group is introduced via an iodination reaction, often using iodine or iodinating reagents like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling using boronic acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyclopropyl-4-ethyl-5-(4-bromophenyl)Pyrimidine
- 2-cyclopropyl-4-ethyl-5-(4-chlorophenyl)Pyrimidine
- 2-cyclopropyl-4-ethyl-5-(4-fluorophenyl)Pyrimidine
Uniqueness
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)Pyrimidine is unique due to the presence of the iodophenyl group, which can participate in specific reactions like the Suzuki-Miyaura coupling. This makes it a valuable intermediate in the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
918422-46-5 |
|---|---|
Molekularformel |
C15H15IN2 |
Molekulargewicht |
350.20 g/mol |
IUPAC-Name |
2-cyclopropyl-4-ethyl-5-(4-iodophenyl)pyrimidine |
InChI |
InChI=1S/C15H15IN2/c1-2-14-13(10-5-7-12(16)8-6-10)9-17-15(18-14)11-3-4-11/h5-9,11H,2-4H2,1H3 |
InChI-Schlüssel |
HCDDIYHFRUANRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NC=C1C2=CC=C(C=C2)I)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


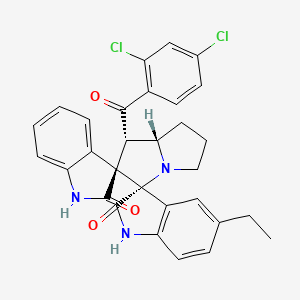
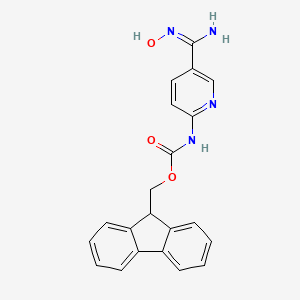
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)

![Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate](/img/structure/B12626805.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)

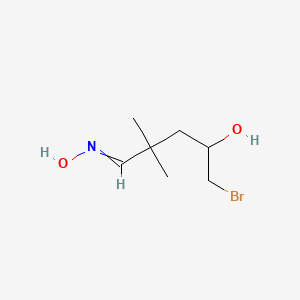
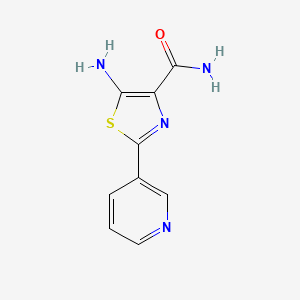
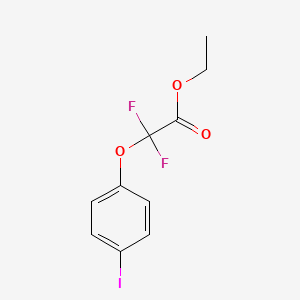
![Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester](/img/structure/B12626830.png)

![3-[(4-Hydroxyphenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12626832.png)
![4-Ethyl-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzene-1-sulfonamide](/img/structure/B12626835.png)
